molecular formula C10H17N2O13P3S B149703 3'-Mercapto-3'-deoxythymidine-5'-triphosphate CAS No. 135490-62-9

3'-Mercapto-3'-deoxythymidine-5'-triphosphate

Cat. No. B149703
CAS RN: 135490-62-9
M. Wt: 498.24 g/mol
InChI Key: CAPCNIFVHOVZCQ-GJMOJQLCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3'-Mercapto-3'-deoxythymidine-5'-triphosphate (dATP) is a nucleotide analogue that has been widely used in scientific research. It is a modified form of thymidine triphosphate (TTP), which is a building block of DNA. The modification of dATP involves the introduction of a sulfur atom at the 3' position of the deoxyribose sugar. This modification alters the chemical and physical properties of dATP, making it useful for a variety of applications in molecular biology and biochemistry.

Mechanism of Action

DATP functions as a nucleoside triphosphate, which means that it can be incorporated into DNA during replication. However, the presence of the sulfur atom in 3'-Mercapto-3'-deoxythymidine-5'-triphosphate causes it to be recognized as a mismatched base pair by DNA polymerases, leading to errors in DNA replication. This property of this compound is exploited in techniques such as PCR and site-directed mutagenesis.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects in vivo. It is rapidly metabolized by the body and excreted in the urine.

Advantages and Limitations for Lab Experiments

The advantages of using 3'-Mercapto-3'-deoxythymidine-5'-triphosphate in lab experiments include its ability to be incorporated into DNA during replication, its ability to be recognized as a mismatched base pair by DNA polymerases, and its availability from commercial sources. The limitations of using this compound include its relatively high cost compared to other nucleotide analogues and its potential to cause errors in DNA replication.

Future Directions

For the use of 3'-Mercapto-3'-deoxythymidine-5'-triphosphate in scientific research include the development of new techniques for DNA labeling and detection, the synthesis of modified nucleotides for use in site-directed mutagenesis, and the study of the effects of this compound on DNA replication and repair. Additionally, the development of new nucleotide analogues with improved properties could lead to new applications in molecular biology and biochemistry.

Synthesis Methods

The synthesis of 3'-Mercapto-3'-deoxythymidine-5'-triphosphate involves several steps. The first step is the synthesis of 3'-deoxythymidine, which is achieved by the reaction of thymidine with deoxyribose. The next step is the introduction of a sulfur atom at the 3' position of the deoxyribose sugar. This is achieved by the reaction of 3'-deoxythymidine with a sulfur-containing reagent such as thiourea or Lawesson's reagent. The final step is the phosphorylation of the modified 3'-deoxythymidine to form this compound.

Scientific Research Applications

DATP has been widely used in scientific research as a tool for studying DNA replication, repair, and recombination. It is used in a variety of techniques such as polymerase chain reaction (PCR), DNA sequencing, and site-directed mutagenesis. 3'-Mercapto-3'-deoxythymidine-5'-triphosphate is also used in the synthesis of modified nucleotides for use in DNA labeling and detection.

properties

CAS RN

135490-62-9

Molecular Formula

C10H17N2O13P3S

Molecular Weight

498.24 g/mol

IUPAC Name

[hydroxy-[[(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-3-sulfanyloxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C10H17N2O13P3S/c1-5-3-12(10(14)11-9(5)13)8-2-7(29)6(23-8)4-22-27(18,19)25-28(20,21)24-26(15,16)17/h3,6-8,29H,2,4H2,1H3,(H,18,19)(H,20,21)(H,11,13,14)(H2,15,16,17)/t6-,7+,8-/m1/s1

InChI Key

CAPCNIFVHOVZCQ-GJMOJQLCSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)S

SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)S

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)S

Other CAS RN

135490-62-9

synonyms

3'-mercapto-3'-deoxythymidine-5'-triphosphate
3-MDTTP

Origin of Product

United States

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